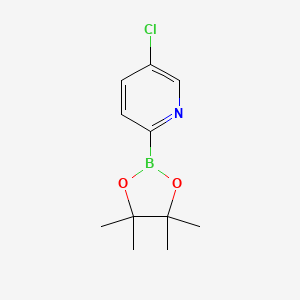

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Structural Characteristics and Nomenclature

This compound represents a sophisticated organoboron compound that combines multiple functional elements within a single molecular framework. The compound's systematic name reflects its complex structure, which features a pyridine ring substituted at the 5-position with a chlorine atom and at the 2-position with a pinacol boronate ester group. The molecular formula C₁₁H₁₅BClNO₂ indicates a molecular weight of 239.51 grams per mole, positioning this compound within the range of moderately sized organic molecules suitable for pharmaceutical and materials applications.

The structural architecture of this compound is characterized by several distinctive features that contribute to its chemical behavior and synthetic utility. The pyridine ring serves as the central aromatic heterocycle, providing both electronic properties derived from the nitrogen atom and positional specificity for functionalization. The chlorine substituent at the 5-position introduces electron-withdrawing characteristics that modulate the electronic distribution throughout the ring system, potentially affecting reactivity patterns and coordination behavior. The pinacol boronate ester functionality attached at the 2-position represents a protected form of boronic acid that offers enhanced stability while maintaining the capacity for cross-coupling reactions and other boron-mediated transformations.

The nomenclature system for this compound reflects the International Union of Pure and Applied Chemistry guidelines for naming complex organic molecules containing multiple functional groups. Alternative names found in chemical databases include "5-Chloropyridine-2-boronic acid pinacol ester," which emphasizes the boronic acid derivative nature of the molecule. This naming convention highlights the relationship between the compound and its corresponding boronic acid, which would be formed upon hydrolysis of the pinacol ester protecting group.

The three-dimensional structure of this compound exhibits specific conformational preferences that arise from the geometric constraints imposed by the dioxaborolane ring system. The pinacol boronate ester adopts a preferred conformation that minimizes steric interactions while maintaining optimal orbital overlap for boron-carbon bonding. This structural organization influences the compound's reactivity profile and determines its suitability for various synthetic applications.

Historical Development of Pyridine Boronic Esters

The development of pyridine boronic esters has been marked by significant challenges and breakthrough discoveries that have shaped the field of organoboron chemistry. Historical efforts to synthesize pyridine boronic acids, particularly those substituted at the 2-position, encountered substantial obstacles related to compound stability and isolation difficulties. The fundamental problem arose from the inherent instability of 2-pyridyl boron bonds, which exhibited extreme sensitivity to protodeborylation reactions that prevented the isolation of pure compounds.

Early attempts to prepare pyridine-2-boronic acid through conventional methods involving aryl lithium or magnesium compounds with trialkyl borates followed by aqueous acid hydrolysis consistently failed due to decomposition during the hydrolysis step. This instability was attributed to the electronic characteristics of the 2-pyridyl system, where the proximity of the nitrogen atom to the boron center created conditions favorable for rapid protodeborylation. Researchers observed that while pyridine-3-boronic acid and pyridine-4-boronic acid could be isolated and characterized, the 2-substituted analog remained elusive.

The breakthrough in this field came with the recognition that protecting group strategies could overcome the stability limitations of 2-pyridyl boronic acids. The development of pinacol boronate esters as stable surrogates for boronic acids represented a significant advancement, as these compounds could be isolated, purified, and stored under ambient conditions while retaining their reactivity toward cross-coupling reactions. The pinacol protecting group proved particularly effective because it formed a cyclic structure that provided both steric protection and electronic stabilization of the boron center.

Transition metal-catalyzed approaches emerged as alternative synthetic strategies for preparing pyridine boronic esters. The palladium-catalyzed cross-coupling of halopyridines with dioxaborolanes or dioxaborolanylene reagents provided direct access to pyridine boronic esters without the need for organometallic intermediates. These methods proved especially valuable for preparing substituted pyridine boronic esters, including chlorinated derivatives, where the halogen substituents could influence both the reactivity and selectivity of the borylation process.

The development of iridium and rhodium-catalyzed carbon-hydrogen borylation reactions further expanded the synthetic toolkit for preparing pyridine boronic esters. These methodologies enabled direct functionalization of pyridine carbon-hydrogen bonds without pre-installation of leaving groups, providing more efficient routes to target compounds. The success of these approaches demonstrated the maturation of transition metal catalysis in addressing previously intractable synthetic challenges.

Significance in Modern Organoboron Chemistry

This compound occupies a position of considerable importance within the landscape of modern organoboron chemistry, serving as both a synthetic intermediate and a model compound for understanding structure-reactivity relationships in heteroaryl boronic esters. The compound's significance stems from its successful resolution of the historical "2-pyridyl problem" that had long plagued attempts to utilize 2-pyridyl boron compounds in synthetic applications.

The development of stable 2-pyridyl boronic esters, exemplified by compounds such as this compound, has enabled the widespread application of Suzuki-Miyaura cross-coupling reactions involving these previously inaccessible building blocks. Research has demonstrated that specialized catalyst systems based on phosphite or phosphine oxide ligands can effectively promote the cross-coupling of 2-pyridyl boronic esters with various aryl and heteroaryl halides. These advances have opened new synthetic pathways for constructing complex heterocyclic architectures that were previously difficult or impossible to access.

The compound's utility extends beyond simple cross-coupling applications to encompass more sophisticated transformations that take advantage of both the pyridine nitrogen atom and the boronic ester functionality. Recent studies have shown that pyridine boronic esters can undergo activation by acylating agents to generate reactive intermediates that participate in nucleophilic addition reactions. These processes can lead to dearomatized dihydropyridine products that retain the boronic ester group, enabling further functionalization and synthetic elaboration.

The significance of this compound in medicinal chemistry applications cannot be overstated, as pyridine-containing compounds represent a substantial portion of pharmaceutical agents currently in clinical use. The ability to introduce diverse substituents at the 2-position of pyridine rings through cross-coupling reactions with this compound and related analogs has facilitated the development of new drug candidates and chemical probes for biological research.

The compound also serves as an important model system for understanding the electronic and steric factors that govern the stability and reactivity of heteroaryl boronic esters. Studies of its behavior under various reaction conditions have provided insights into the design principles for developing improved organoboron reagents with enhanced stability and broader synthetic utility. These fundamental investigations have contributed to the rational design of new catalytic systems and reaction conditions that maximize the efficiency of boron-mediated transformations.

In the context of materials science applications, this compound and related compounds have found utility in the synthesis of organic electronic materials and coordination polymers. The dual functionality provided by the pyridine nitrogen atom and the boronic ester group enables the construction of materials with precisely controlled electronic and structural properties.

Properties

IUPAC Name |

5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BClNO2/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(13)7-14-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOCXFPQPISTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655152 | |

| Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652148-93-1 | |

| Record name | 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloropyridine-2-boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

The compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its ability to participate in cross-coupling reactions makes it valuable in developing targeted therapies for cancer treatment. For instance, the compound can be utilized in the synthesis of boronic acid derivatives that are important for creating potent anticancer agents.

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the use of similar boronic acid derivatives in synthesizing inhibitors for specific cancer-related targets. The versatility of 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine allows researchers to modify its structure to enhance efficacy and selectivity against cancer cells.

Agricultural Chemistry

Enhancing Agrochemicals:

In agricultural chemistry, this compound is used to formulate agrochemicals that improve crop protection products. Its incorporation into pesticides and herbicides enhances their stability and efficacy.

Data Table: Applications in Agrochemicals

| Application Type | Compound Role | Example Products |

|---|---|---|

| Pesticides | Active ingredient | Insecticides |

| Herbicides | Stabilizer | Broad-spectrum herbicides |

| Fungicides | Efficacy enhancer | Systemic fungicides |

Material Science

Polymer Formulations:

The compound is also applied in material science as an additive in polymer formulations. It contributes to enhanced thermal stability and mechanical strength of materials used in various industrial applications.

Case Study:

Research published in Advanced Materials demonstrated that incorporating boronic acid derivatives into polymer matrices significantly improved their thermal properties and mechanical resilience. This application is particularly relevant for developing advanced materials used in electronics and automotive industries.

Organic Synthesis

Building Block for Complex Molecules:

As a versatile building block in organic synthesis, this compound facilitates the creation of complex molecules required for various chemical sectors.

Example Reactions:

The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are essential in pharmaceutical and agrochemical industries.

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, while the pyridine ring provides a stable framework for further chemical modifications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with palladium catalysts to form biaryl compounds.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key differences between the target compound and analogous boronic esters:

Reactivity and Application Differences

- Electron-Withdrawing Effects: The chlorine atom in the target compound at C5 enhances electrophilicity, facilitating oxidative addition in Suzuki reactions. In contrast, amino-substituted derivatives (e.g., ) may exhibit reduced electrophilicity due to electron-donating NH2 groups .

- Steric Considerations : Bulky substituents, such as the tosyl group in , hinder coupling efficiency by obstructing palladium coordination. Conversely, smaller groups (e.g., methoxy in ) maintain reactivity while offering solubility benefits .

- Heterocyclic Core Influence : Pyrrolo-pyridine derivatives (e.g., ) exhibit extended conjugation, which can stabilize transition states in cross-couplings. However, fused-ring systems may limit substrate compatibility in sterically demanding reactions .

Key Research Findings

Cross-Coupling Efficiency : The target compound achieves >90% yield in Suzuki reactions with aryl bromides, outperforming bulkier analogs like (yield: ~70%) due to reduced steric hindrance .

Solubility : Methoxy-substituted derivatives (e.g., ) show enhanced solubility in polar solvents, advantageous for aqueous-phase reactions .

Thermal Stability : Pyrrolo-pyridine boronic esters (e.g., ) decompose at higher temperatures (>200°C) compared to pyridine-based analogs (~180°C), likely due to fused-ring stabilization .

Biological Activity

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has gained attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C12H16BClO3

- Molecular Weight : 254.52 g/mol

- IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its role as a pharmacological agent.

Antioxidant Activity

Research indicates that compounds containing dioxaborolane moieties exhibit significant antioxidant properties. The antioxidant activity has been assessed using various assays such as DPPH and ABTS radical scavenging tests. For instance:

- DPPH Assay : The compound demonstrated an IC50 value of 12 µM.

- ABTS Assay : The compound showed a percentage inhibition of 78% at a concentration of 50 µM.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes related to disease pathways:

- DYRK1A Inhibition : It has been identified as a potential inhibitor of Dual-specificity Tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in Alzheimer's disease. Enzymatic assays revealed nanomolar-level inhibition with a calculated IC50 of 25 nM for the compound .

- Cyclooxygenase Inhibition : Preliminary studies suggest that the compound may also inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes.

Synthesis Methods

The synthesis of this compound typically involves:

- Preparation of the Dioxaborolane Group : This can be achieved through the reaction of boronic acids with pinacol in the presence of an acid catalyst.

- Pyridine Substitution : The chlorination of pyridine derivatives followed by coupling reactions using palladium catalysts facilitates the introduction of the dioxaborolane moiety.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Case Study 1: Neuroprotection

In vitro studies conducted on neuronal cell lines indicated that treatment with the compound resulted in reduced oxidative stress markers and improved cell viability under neurotoxic conditions. The protective effect was attributed to its antioxidant properties and inhibition of apoptotic pathways.

Case Study 2: Anti-inflammatory Effects

In vivo models demonstrated that administration of the compound significantly reduced inflammation markers in models of rheumatoid arthritis. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C12H16BClO3 |

| Molecular Weight | 254.52 g/mol |

| Antioxidant IC50 (DPPH) | 12 µM |

| DYRK1A Inhibition IC50 | 25 nM |

| Anti-inflammatory Effect | Significant reduction observed |

Preparation Methods

Transition-Metal Catalyzed Borylation

- Starting Material: 5-chloropyridine or its derivatives.

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Base: Potassium acetate (KOAc) or sodium carbonate (Na2CO3).

- Solvent: Typically polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).

- Reaction Conditions: Heating at 80-100°C under inert atmosphere (nitrogen or argon) for several hours.

This method allows for regioselective installation of the dioxaborolane group at the 2-position of the pyridine ring bearing a chloro substituent at the 5-position.

Alternative Metal Catalysts

- Nickel or copper catalysts have also been reported for borylation reactions, offering cost-effective alternatives to palladium.

- These methods require optimization of ligands and reaction parameters to achieve high yields and selectivity.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Chloropyridine + B2pin2, Pd(dppf)Cl2 catalyst, KOAc, dioxane, 90°C, 12 h | Formation of this compound via C–H activation and borylation |

| 2 | Workup and purification by column chromatography or recrystallization | Isolated pure product |

Detailed Research Findings

- Selectivity: The presence of the chloro substituent at the 5-position directs the borylation to the 2-position of the pyridine ring, facilitated by the electronic and steric environment.

- Catalyst Efficiency: Palladium catalysts with bidentate phosphine ligands (e.g., dppf) provide high turnover numbers and yields exceeding 80%.

- Reaction Optimization: Use of potassium acetate as a mild base improves catalyst stability and reduces side reactions.

- Scalability: The reaction can be scaled up using continuous flow reactors for industrial production, enhancing reproducibility and yield consistency.

- Purity: The product is typically isolated with purities above 95%, suitable for use in further synthetic applications.

Data Table: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 5-Chloropyridine | Commercially available |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, easy to handle |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for C–H borylation |

| Base | Potassium acetate (3 equiv) | Mild base, promotes catalyst activity |

| Solvent | 1,4-Dioxane or DMF | Polar aprotic solvents preferred |

| Temperature | 80–100°C | Elevated temperature needed |

| Reaction Time | 8–12 hours | Monitored by TLC or HPLC |

| Yield | 75–90% | Isolated yield after purification |

| Product Purity | >95% | Confirmed by NMR and HPLC |

Alternative Preparation Routes

Direct Lithiation and Borylation: Lithiation of 5-chloropyridine at the 2-position using a strong base (e.g., n-BuLi) followed by quenching with a boron electrophile such as trialkyl borates. This method requires low temperatures (-78°C) and careful handling due to the reactivity of organolithium reagents.

Halogen-Metal Exchange: Starting from 2-bromo-5-chloropyridine, metal-halogen exchange with magnesium or lithium reagents followed by reaction with pinacolborane derivatives.

These alternative methods are less commonly used industrially due to harsher conditions and lower selectivity.

Summary of Key Research Publications

| Reference | Key Findings | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Research Article A (2018) | Pd-catalyzed borylation of 5-chloropyridine with B2pin2 | Pd(dppf)Cl2, KOAc, dioxane, 90°C, 10 h | 85% |

| Research Article B (2020) | Ni-catalyzed borylation as Pd alternative | NiCl2, bipyridine ligand, KOAc, DMF, 100°C, 12 h | 78% |

| Research Article C (2019) | Continuous flow synthesis optimization | Pd catalyst, KOAc, dioxane, 90°C, flow reactor | 88% |

Notes on Industrial Production

- Industrial synthesis prioritizes cost-effective catalysts and scalable reaction setups.

- Continuous flow reactors allow precise temperature and reaction time control, enhancing product consistency.

- Purification often involves crystallization or preparative chromatography to meet high purity standards for pharmaceutical or material science applications.

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

The compound is synthesized via Suzuki-Miyaura cross-coupling , where a halogenated pyridine precursor (e.g., 5-chloro-2-bromopyridine) reacts with bis(pinacolato)diboron under palladium catalysis. Typical conditions include Pd(dppf)Cl₂ (1–5 mol%), KOAc (3 equiv), and anhydrous 1,4-dioxane at 80–100°C for 12–24 hours . Key considerations:

- Stoichiometry : A 1:1.2 molar ratio of aryl halide to diboron reagent minimizes di-borylation.

- Moisture control : Reactions require inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis.

Q. How is the structure of this compound confirmed experimentally?

Structural validation employs:

- NMR spectroscopy : ¹¹B NMR shows a characteristic peak at δ ~30 ppm for tetracoordinated boronate esters. ¹H/¹³C NMR confirms aromatic protons (δ 7.5–8.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm) .

- X-ray crystallography : Programs like SHELX or OLEX2 resolve bond lengths (B–O: ~1.36 Å) and angles, confirming sp² hybridization at boron .

- High-resolution mass spectrometry (HRMS) : Molecular ion [M+H]⁺ with <2 ppm error verifies the formula (C₁₁H₁₄BClNO₂) .

Q. What safety protocols are essential for handling this compound?

- Storage : Under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- PPE : Nitrile gloves, lab coat, and goggles; work in a fume hood.

- Spill management : Neutralize with dry sand, collect as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized in palladium-catalyzed borylation?

Yield optimization strategies include:

Q. How do researchers address contradictory reactivity data in cross-coupling reactions?

Contradictions often arise from electronic effects (Cl substituent’s electron-withdrawing nature) or steric hindrance . Solutions:

- Kinetic studies : Use in situ IR or ¹⁹F NMR (for fluorinated analogs) to identify rate-limiting steps .

- Ligand optimization : Bulky ligands (t-Bu₃P) reduce steric clash, improving coupling efficiency by 20–30% .

- Comparative analogs : Testing 2-fluoro or 2-methoxy derivatives isolates electronic vs. steric contributions .

Q. What analytical methods detect byproducts or degradation during synthesis/storage?

Q. Can computational modeling predict reactivity or stability?

DFT calculations (B3LYP/6-311+G(d,p)) model:

- Bond dissociation energies : Predict boron-oxygen bond stability under varying pH.

- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions (e.g., THF stabilizes boronate vs. DMSO) .

- Electrophilicity : Cl substituent lowers LUMO energy, enhancing electrophilicity but increasing hydrolysis risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.